molecular formula C20H16O7 B1222019 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate CAS No. 54443-59-3

3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate

Cat. No. B1222019
CAS RN: 54443-59-3
M. Wt: 368.3 g/mol
InChI Key: VXOBVHAUXZVHTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromene derivatives often involves unique processes that introduce the heteroatom not initially attached to a benzene ring but introduced from a side chain. For example, phenolic oxidation by phenyliodonium diacetate (PIDA) in methanol can give rise to chromen-6-ones, which are then reduced to chromenes, showcasing a heterocyclic synthesis approach (Pelter, Hussain, Smith, & Ward, 1997).

Molecular Structure Analysis

The molecular structure of chromene derivatives can be elucidated using crystallographic methods, revealing distinct conformational characteristics about the C-N bond and the orientation of amide and pyran rings. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide shows an anti-rotamer conformation with varied trans- or cis-relations of the amide O atom to the pyran ring O atom (Reis et al., 2013).

Chemical Reactions and Properties

Chromene compounds undergo a variety of chemical reactions, including phenolic oxidation, cyclization, and electrophilic and nucleophilic substitutions, leading to the formation of diverse derivatives with different substituents influencing their chemical properties. For example, 2-Hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester undergoes reactions with aniline, o-phenylenediamine, and o-aminophenol, showcasing the compound's reactivity (Pimenova et al., 2003).

Scientific Research Applications

Novel Synthesis Processes

  • Pelter et al. (1997) discussed the synthesis of chromen derivatives, emphasizing a unique process that introduces a heteroatom from a side chain, which could be relevant to the synthesis of compounds like 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Pelter, Hussain, Smith, & Ward, 1997).

Synthesis and Reactions

  • Research by Pimenova et al. (2003) on the synthesis and reactions of related compounds provides insight into the chemical behavior of complex chromene derivatives, which is useful for understanding the properties and potential applications of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Pimenova, Krasnych, Goun, & Miles, 2003).

Catalysis in Organic Synthesis

Antibacterial Activity

  • Behrami and Dobroshi (2019) investigated the antibacterial activity of synthesized chromene derivatives, which may provide insights into the potential biomedical applications of compounds like 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Behrami & Dobroshi, 2019).

Rapid Synthesis Methods

  • Zhu et al. (2014) developed a rapid synthetic method for 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in biologically active compounds, which could be relevant to the synthesis and applications of 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate (Zhu, Tu, Xu, Tu, Wang, Wang, Lei, Xia, & Zheng, 2014).

Safety And Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. Without specific information, it’s difficult to comment on the exact safety and hazards associated with this compound .

Future Directions

The study of chromene derivatives is an active area of research, particularly in the development of new pharmaceuticals. This compound, with its additional functional groups, could be of interest in this context .

properties

IUPAC Name

[5-acetyloxy-3-(4-methoxyphenyl)-4-oxochromen-7-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O7/c1-11(21)26-15-8-17-19(18(9-15)27-12(2)22)20(23)16(10-25-17)13-4-6-14(24-3)7-5-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXOBVHAUXZVHTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C(=C1)OC(=O)C)C(=O)C(=CO2)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362788
Record name 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate

CAS RN

54443-59-3
Record name 3-(4-methoxyphenyl)-4-oxo-4H-chromene-5,7-diyl diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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